Isochroman-3-ylmethanamine
Description
Historical Context of Isochroman (B46142) Scaffolds in Organic Chemistry and Medicinal Chemistry
The isochroman framework, a bicyclic ether, is a core structure found in a variety of natural products and synthetic compounds with significant biological activities. researchgate.net The systematic investigation of isochroman chemistry began in the early 20th century, with foundational work on their synthesis and structural characterization. Early methods for the preparation of isochromans were reported as far back as 1951. acs.org
The isochroman motif is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. vanderbilt.edu This has made isochroman derivatives attractive targets for synthesis and biological evaluation. Over the decades, research has expanded from fundamental synthetic chemistry to the exploration of their therapeutic potential. vanderbilt.edu Isochromans are known to be present in natural sources such as olive oil, leaves, and fungi. researchgate.net Many naturally occurring and synthetic isochromans have demonstrated a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, antioxidant, and antiplatelet effects. researchgate.net Some have also been investigated for their cytotoxicity against human cancer cell lines and for the treatment of migraines. researchgate.net
Significance of Amine Functionality in Isochroman Systems for Biological Activity
The introduction of an amine functionality, as seen in isochroman-3-ylmethanamine, is a common strategy in medicinal chemistry to enhance the pharmacological properties of a scaffold. Amines are versatile functional groups that can participate in various biological interactions. The nitrogen atom in an amine can act as a hydrogen bond acceptor, and in its protonated form, as a hydrogen bond donor. These interactions are crucial for the binding of a molecule to its biological target, such as a receptor or an enzyme.
The presence of an amine group can also significantly influence the physicochemical properties of a molecule, such as its solubility and basicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. In the context of isochroman systems, the addition of an amine or a related nitrogen-containing group like a piperazine (B1678402) moiety has been shown to be a key factor in their biological activity. nih.govnih.gov For instance, the piperazine ring, which contains two amine functionalities, is considered a privileged structure in drug discovery and is found in numerous therapeutic agents with a wide array of biological activities, including antitumor, antibacterial, and anti-inflammatory effects. nih.govtandfonline.com The basic nitrogen atoms in these moieties can improve the pharmacokinetic properties of drug candidates by increasing their water solubility and bioavailability. nih.gov
In many bioactive compounds, the tertiary amine functionality is a key feature for their biological action. nih.gov The strategic placement of an aminomethyl group at the 3-position of the isochroman scaffold, as in this compound, can lead to compounds with specific interactions with biological targets, making them promising candidates for further investigation in drug discovery.
Overview of Current Research Landscape Pertaining to this compound and Related Derivatives
The current research landscape for this compound and its derivatives is characterized by active investigation into their synthesis and potential therapeutic applications. While research specifically focused on the parent compound is limited, numerous studies have explored derivatives where the amine functionality is further substituted or incorporated into a larger system.
One significant area of research is the development of isochroman derivatives as agents targeting the central nervous system. For example, derivatives of N-methyl-1-[(3S,4S)-4-(2-methylphenoxy)-3,4-dihydro-1H-isochromen-3-yl]methanamine have been synthesized and evaluated as potential selective norepinephrine (B1679862) reuptake inhibitors (sNRIs). researchgate.net These compounds are of interest for the development of treatments for conditions such as depression and attention-deficit/hyperactivity disorder (ADHD).
Another area of active research is in the field of cardiovascular medicine. A series of isochroman-4-one (B1313559) hybrids bearing an arylpiperazine moiety have been designed and synthesized as potential antihypertensive agents. nih.gov These compounds have shown potent in vitro vasodilation and α1-adrenergic receptor antagonistic activity. nih.gov The most promising of these compounds significantly reduced blood pressure in spontaneously hypertensive rats, suggesting their potential as clinical candidates for the treatment of hypertension. nih.gov
The synthesis of isochroman derivatives continues to be an area of focus, with researchers developing novel and efficient methods to access these scaffolds. Recent advances include the use of epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP) to synthesize functionalized isochromans. rsc.org Other synthetic strategies involve the direct functionalization of isochroman under iron and copper catalysis. acs.org These synthetic advancements are crucial for the generation of diverse libraries of isochroman derivatives for biological screening.
The following table provides an overview of some of the researched derivatives and their findings:
| Compound/Derivative Class | Research Focus | Key Findings |
| N-methyl-1-[(3S,4S)-4-(2-methylphenoxy)-3,4-dihydro-1H-isochromen-3-yl]methanamine derivatives | Selective Norepinephrine Reuptake Inhibitors (sNRIs) | Some derivatives show high potency as sNRIs, comparable to existing drugs like atomoxetine. researchgate.net |
| Isochroman-4-one hybrids with arylpiperazine moiety | Antihypertensive agents | Several compounds exhibit potent vasodilation and α1-adrenergic receptor antagonistic activity. nih.gov |
| 1-(isochroman-1-yl)-1H-indazole derivatives | Synthesis and Characterization | Novel derivatives synthesized via electrochemical cross-coupling, with detailed characterization provided. mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZKPTNDPNDNKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Isochroman 3 Ylmethanamine and Its Derivatives
Strategies for Stereoselective Synthesis of Chiral Isochroman-3-ylmethanamine Scaffolds
The biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Therefore, the development of stereoselective synthetic methods to access enantiomerically pure this compound is of paramount importance.
Asymmetric Catalysis Approaches for Enantiomeric Purity Control
Asymmetric catalysis provides an efficient route to chiral compounds from prochiral starting materials. For the synthesis of chiral isochroman (B46142) scaffolds, several organocatalytic and metal-catalyzed approaches have been developed.
One notable strategy involves the organocatalytic enantioselective oxa-Michael reaction of alkoxyboronates, which has been demonstrated to provide enantioenriched 1- and 3-substituted isochromans. acs.orgacs.org This method utilizes a chiral bifunctional organocatalyst and offers a practical route to these important heterocyclic structures. acs.orgacs.org Another powerful approach combines oxidative aminocatalysis and gold catalysis to prepare chiral α-quaternary isochromans with high enantiomeric purity (>90% ee). researchgate.netresearchgate.net This involves the transformation of α-branched aldehydes and propargylic alcohols into chiral ethers, followed by a gold(I)-catalyzed intramolecular hydroarylation. researchgate.netresearchgate.net
Furthermore, a highly enantio- and diastereoselective synthesis of functionalized isochromans has been achieved through a quinidine-catalyzed domino peroxyhemiacetalization/oxa-Michael/desymmetrization sequence. researchgate.netacs.orgnih.gov This reaction, involving 2,5-cyclohexadienone-tethered aryl aldehydes and hydroperoxides, generates single diastereomers of complex isochromans with multiple stereocenters in good yields and high enantioselectivities. acs.orgnih.gov The use of donor/donor rhodium carbenes has also been reported for the synthesis of isochromans with excellent diastereo- and enantioselectivity via C-H insertion reactions. rsc.org
| Catalytic System | Key Transformation | Achieved Enantioselectivity | Reference |
| Chiral Bifunctional Organocatalyst | Oxa-Michael reaction of alkoxyboronates | High | acs.orgacs.org |
| Oxidative Aminocatalysis/Gold Catalysis | Intramolecular hydroarylation | >90% ee | researchgate.netresearchgate.net |
| Quinidine | Domino peroxyhemiacetalization/oxa-Michael/desymmetrization | High | researchgate.netacs.orgnih.gov |
| Rhodium Carbene | C-H insertion | Excellent | rsc.org |
Diastereoselective Synthesis Methods
Diastereoselective synthesis is crucial when multiple stereocenters are present in the target molecule. The oxa-Pictet-Spengler reaction is a well-established method for the diastereoselective synthesis of 1,3-disubstituted isochromans. unideb.huthieme-connect.com This acid-catalyzed reaction between an aldehyde and a 1-aryl-propan-2-ol derivative allows for the formation of the isochroman ring with control over the relative stereochemistry at the 1 and 3 positions. unideb.hu The stereochemical outcome of the cyclization can be influenced by the reaction conditions, including the type and amount of acid catalyst used. eurocarb2025.com
Another approach involves the Lewis acid-catalyzed rearrangement of methyl 4,5-trans-4-aryldioxolan-5-ylacetates to provide substituted methyl isochroman-3-ylacetates and isochromane-γ-lactones. rsc.org The stereocenters in the isochroman product are directly transferred from the starting dioxolane. rsc.org Additionally, a catalyst-free halo-cycloacetalization of olefinic aldehydes and alcohols using N-haloamides has been developed for the diastereoselective synthesis of isochroman derivatives under mild conditions. researchgate.netscilit.com
Recent advancements have also demonstrated the diastereoselective synthesis of trisubstituted isochromans through C-H insertion reactions of donor/donor carbenes, yielding products as a single diastereomer. rsc.orgresearchgate.net
Chiral Resolution Techniques for this compound Intermediates
When a stereoselective synthesis is not feasible or provides insufficient enantiomeric purity, chiral resolution of a racemic mixture is a viable alternative. For isochroman derivatives, high-performance liquid chromatography (HPLC) using chiral stationary phases, such as those based on cyclodextrins, has proven effective for the separation of enantiomers. nih.gov This technique has been successfully applied to a variety of chiral isochroman and isochromene derivatives. nih.gov
Enzymatic resolution is another powerful tool. For instance, lipases can be used for the kinetic resolution of racemic isochroman intermediates. A study on the chiral resolution of (R/S)-7,8-dihydroxy-3-methyl-isochromanone-4 highlights the potential of these methods. researchgate.net Additionally, the resolution of chiral 1,3-dithiolane-containing isochroman derivatives has been achieved through preparative chiral chromatography. mdpi.com
Functionalization and Derivatization Strategies at the Aminomethyl Group and Isochroman Ring
Once the core this compound scaffold is synthesized, further derivatization at the aminomethyl group and on the aromatic ring can lead to a diverse library of compounds with potentially varied biological activities.
Alkylation Reactions at the Nitrogen Center
The primary amine of the aminomethyl group is a key site for functionalization. Standard alkylation methods can be employed to introduce a wide range of substituents at the nitrogen atom. For example, N-alkylation can be achieved by reacting the amine with alkyl halides. A study on the synthesis of a norepinephrine (B1679862) reuptake inhibitor involved the direct alkylation of N-methyl-1-[(3S,4S)-4-(2-methylphenoxy)-3,4-dihydro-1H-isochromen-3-yl]methanamine with 2-fluoroethyl trifluoromethanesulfonate. researchgate.net
The Fukuyama procedure, which involves the formation of a 2-nitrobenzenesulfonyl derivative followed by alkylation, is another effective method for the N-alkylation of amines. nih.gov Furthermore, visible-light-induced decarboxylative coupling of N-protected α-amino acids with heterocycles provides a modern, metal-free approach to aminoalkylation, which could be adapted for the functionalization of the this compound nitrogen. organic-chemistry.org
| Alkylation Method | Reagents | Key Features |
| Direct Alkylation | Alkyl Halides/Triflates | A straightforward and common method for N-alkylation. researchgate.net |
| Fukuyama Alkylation | 2-Nitrobenzenesulfonyl chloride, Alcohol, Base | A mild and versatile method for secondary amine synthesis. nih.gov |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Allows for the introduction of a variety of alkyl groups. princeton.edu |
Functionalization of the Isochroman Ring System (e.g., halogenation, trifluoromethylation)
Modification of the aromatic isochroman ring can significantly impact the properties of the final compound. Halogenation is a common transformation that introduces a handle for further cross-coupling reactions. rsc.orgnih.gov For instance, metal-free regioselective halogenation of heterocyclic compounds has been reported, offering an environmentally friendly approach. rsc.orgnih.gov
Trifluoromethylation of the isochroman ring is another important derivatization, as the trifluoromethyl group can enhance metabolic stability and binding affinity. acs.org While direct trifluoromethylation of the isochroman ring can be challenging, methods for the trifluoromethylation of related aromatic and heterocyclic systems exist and could be adapted. For example, photoredox organocatalysis has been used for the α-trifluoromethylation of aldehydes, which could be precursors to isochroman derivatives. princeton.edu Additionally, N-heterocyclic carbene (NHC) catalysis has been employed for the synthesis of β-trifluoromethylated ketones, which are also potential intermediates. researchgate.net
Direct C-H functionalization of the isochroman ring has also been achieved using iron and copper catalysis, allowing for the introduction of aryl and other groups at the 1-position. nih.govacs.org
Synthesis of Hybrid Molecules Incorporating this compound
The synthesis of hybrid molecules, which combine two or more pharmacophoric units into a single chemical entity, is a widely used strategy in drug discovery to develop compounds with enhanced or dual biological activities. ijraset.comnih.gov The isochroman moiety is a valuable component in the design of such hybrids.
One notable example involves the design and synthesis of isochroman-4-one (B1313559) hybrids bearing an arylpiperazine moiety. nih.gov Inspired by the antihypertensive natural product 7,8-dihydroxy-3-methyl-isochroman-4-one (XJP) and the α1-adrenergic receptor antagonist naftopidil, a series of hybrid compounds were synthesized. nih.gov These hybrids were evaluated for their in vitro vasodilatory effects and α1-adrenergic receptor antagonistic activity. Several compounds in the series demonstrated potent biological activity, with one of the most promising compounds significantly reducing both systolic and diastolic blood pressure in spontaneously hypertensive rats, comparable to naftopidil. nih.gov
Another approach to hybrid molecule synthesis involves the condensation of 9-amino acridine (B1665455) derivatives with isochroman-1,3-dione under microwave irradiation, resulting in good yields of the corresponding condensation products. researchgate.net These hybrid molecules were subsequently screened for their in vitro anticancer activity against a panel of human cancer cell lines. researchgate.net
The general strategy for creating these hybrid molecules often involves multi-step reaction sequences. For instance, the synthesis of 3-methylidene-1-tosyl-2,3-dihydro-1,8-naphthyridin-4(1H)-ones, which combines a 1,8-naphthyridin-4-one motif with an exo-methylidene group, was achieved in a four-step process. nih.gov This included the reaction of a β-ketophosphonate with various aldehydes, followed by a Horner-Wadsworth-Emmons reaction to introduce the methylidene group. nih.gov
Novel Synthetic Routes and Catalytic Systems
Recent advancements in synthetic organic chemistry have led to the development of innovative and more sustainable methods for the synthesis of isochroman-based compounds. These include electrochemical methods, transition-metal-catalyzed reactions, and metal-free approaches that align with the principles of green chemistry.
Electrochemical synthesis has emerged as a powerful and environmentally friendly alternative to traditional synthetic methods. nih.govrsc.org It often avoids the need for chemical oxidants and can proceed under mild reaction conditions. nih.govmdpi.com
An unprecedented electrochemical cross-dehydrogenative coupling (CDC) reaction has been developed for the direct synthesis of α-substituted isochromans. nih.gov This method facilitates the direct activation of the C(sp³)–H bond adjacent to the oxygen atom of isochroman, coupling it with unactivated ketones. nih.gov The reaction is characterized by high atom economy and is performed under oxidant-free conditions, with methanesulfonic acid serving as both the electrolyte and catalyst. nih.gov This protocol has shown potential for practical applications, including gram-scale synthesis. nih.gov
Furthermore, an electrocatalytic CDC reaction between isochromans and azoles has been reported for the construction of C–N bonds. mdpi.com This method is particularly noteworthy as it proceeds without the need for any catalyst or external oxidant, at room temperature, and open to the air, offering a green and efficient route to hybrid molecules containing both isochroman and azole moieties. mdpi.com The reaction demonstrates broad substrate scope, yielding the desired products in moderate to excellent yields. mdpi.com
Table 1: Electrochemical Synthesis of 1-(isochroman-1-yl)-1H-indazole Derivatives This interactive table summarizes the yields of various substituted 1-(isochroman-1-yl)-1H-indazole derivatives synthesized via an electrochemical cross-dehydrogenative coupling reaction. The data is compiled from a study by a materials science and engineering journal. mdpi.com
| Product | Substituent on Indazole | Yield (%) |
|---|---|---|
| 3a | None | 88 |
| 3c | 4-Methyl | 99 |
| 3g | 5-Methyl | 99 |
| 3h | 5-Fluoro | 99 |
| 3k | 6-Methoxy | 87 |
| 3l | 6-Methyl | 83 |
| 3p | 7-Methyl | 72 |
| 3r | 3-Methyl | 99 |
Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures. researchgate.netsemanticscholar.org Various transition metals, including palladium, rhodium, and gold, have been successfully employed in the synthesis of the isochroman scaffold. nih.govresearchgate.netacs.org
Palladium-catalyzed cyclocarbonylation reactions of 2-allylphenols and related systems have been shown to be an effective method for producing six-membered ring lactones, which are precursors to isochromanones. researchgate.net The combination of palladium acetate (B1210297) and 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) has proven to be a particularly effective catalytic system for these transformations. researchgate.net
Rhodium-catalyzed reactions have also been utilized for the synthesis of isochroman derivatives. For instance, the synthesis of fused isochromeno-1,2-benzothiazine derivatives has been achieved through a process catalyzed by [Cp*RhCl₂]₂ in the presence of AgOPiv. semanticscholar.org
Gold catalysis has provided a versatile and efficient route to 1H-isochromenes through a domino cycloisomerization/reduction process. acs.org Starting from a range of functionalized ortho-alkynylbenzaldehydes, the [AuCl₂(Pic)] complex catalyzes a chemo- and regioselective 6-endo-cyclization, affording the desired products in good to excellent yields under mild conditions. acs.org
In line with the principles of green chemistry, there is a growing emphasis on the development of metal-free synthetic methodologies. These approaches aim to reduce the environmental impact of chemical synthesis by avoiding the use of potentially toxic and expensive heavy metals.
A novel metal-free synthesis of 3-substituted isocoumarins has been established through a sequential O-acylation/intramolecular Wittig reaction. mdpi.com This method utilizes readily available starting materials and proceeds with high functional group tolerance and excellent yields. mdpi.com
Another metal-free approach involves the intramolecular dearomatization cyclization of naphthol-ynamides, providing access to azaspirocyclic compounds. researchgate.net Furthermore, a divergent synthesis of isobenzofuran-1(3H)-ones and 3,4-dihydroisochroman-1-ones has been achieved through a metal-free intramolecular oxychalcogenation of o-alkenyl benzoic acids/amides. thieme-connect.com This reaction proceeds regioselectively to afford either five- or six-membered rings depending on the substitution pattern of the starting material. thieme-connect.com
The addition of benzyl (B1604629) ethers to alkynes has also been developed as a metal-free method for the synthesis of 1H-isochromenes. acs.org These advancements in metal-free synthesis provide more sustainable and atom-economical routes to the isochroman core structure and its derivatives. researchgate.netthieme-connect.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Isochroman 3 Ylmethanamine Derivatives
Elucidation of Key Pharmacophoric Features within the Isochroman-3-ylmethanamine Moiety
The isochroman (B46142) nucleus, a bicyclic ether, is a key pharmacophoric element present in many biologically active compounds. researchgate.net The specific arrangement of the isochroman ring system, along with the attached methanamine side chain at the 3-position, creates a distinct three-dimensional structure that is critical for molecular recognition at various biological targets.
A pharmacophore model for a class of compounds describes the essential steric and electronic features required for biological activity. For this compound derivatives, the key pharmacophoric features generally include:
The Isochroman Oxygen: This heteroatom can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets.
The Aromatic Ring: The benzene (B151609) portion of the isochroman structure provides a hydrophobic surface that can engage in van der Waals or pi-stacking interactions with receptor sites.
The Basic Amine Group: The primary amine of the methanamine side chain is typically protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with acidic residues in a binding pocket. The distance and orientation of this basic center relative to the isochroman core are often critical for activity.
Pharmacophore-directed retrosynthesis is a strategy that can be employed to identify simplified, yet potent, derivatives by focusing on the minimal structure required for bioactivity early in the synthetic process. springernature.com
Impact of Substituent Modifications on Biological Activity and Selectivity
The biological activity and selectivity of this compound derivatives can be finely tuned by introducing various substituents at different positions on the isochroman ring system.
Modifications to the aromatic ring of the isochroman moiety can significantly impact the electronic properties and lipophilicity of the molecule, thereby influencing its binding affinity and pharmacokinetic profile. The introduction of electron-withdrawing groups, such as halogens (F, Cl, Br) or a trifluoromethyl (CF3) group, can alter the acidity of nearby protons and the hydrogen-bonding potential of the isochroman oxygen.
For instance, in a study on l-amino alcohol derivatives, 3-F substituted compounds exhibited excellent and broad-spectrum antifungal activities. nih.gov The position of these substituents is also critical. Generally, substitutions on an aromatic ring can be more beneficial to biological activity than on other parts of the molecule. core.ac.uk
Table 1: Effect of Aromatic Ring Substitutions on Biological Activity
| Substituent (R) | Position | Observed Effect on Activity |
| Halogen (F, Cl, Br) | Aromatic Ring | Can increase lipophilicity and membrane permeability. May participate in halogen bonding. |
| Trifluoromethyl (CF3) | Aromatic Ring | Strong electron-withdrawing group, can alter pKa and metabolic stability. |
This table provides a generalized summary of expected effects based on common findings in medicinal chemistry. Specific outcomes are target-dependent.
While direct data on heteroatom incorporation specifically within the this compound core is limited in the provided search results, the principles of bioisosteric replacement are widely applied in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. Bioisosteres are substituents or groups that have chemical and physical similarities, which produce broadly similar biological properties.
In related heterocyclic systems, such as pyrimidines, the introduction of different heteroatoms or the replacement of a ring carbon with a nitrogen atom can lead to significant changes in biological activity. core.ac.uk For example, the replacement of a benzene ring with a pyridine (B92270) ring can introduce a hydrogen bond acceptor and alter the molecule's polarity and solubility.
The this compound scaffold contains a chiral center at the C-3 position. The stereochemistry at this center can have a profound impact on the pharmacological profile of the derivatives. Different enantiomers can exhibit distinct binding affinities and efficacies for their biological targets due to the three-dimensional nature of receptor binding sites.
For example, in a study of l-amino alcohol derivatives with antifungal activity, it was found that only the S-configuration isomers showed biological activity. nih.gov This highlights the critical importance of stereochemistry in the design of potent and selective this compound-based compounds. The specific orientation of the methanamine side chain relative to the isochroman ring system is a key determinant for proper interaction with the target.
Table 2: Influence of Stereochemistry on Activity
| Configuration | Observed Activity | Rationale |
| (S)-enantiomer | Often more active | The specific spatial arrangement of the pharmacophoric elements aligns optimally with the receptor binding site. |
| (R)-enantiomer | Often less active or inactive | The mirror-image configuration may result in steric clashes or improper positioning of key interacting groups within the binding pocket. |
This table illustrates a common trend where one enantiomer is significantly more active than the other. The specific active configuration is dependent on the biological target.
Conformational Analysis and its Correlation with Biological Recognition
The three-dimensional conformation of this compound derivatives is a critical factor in their ability to bind to biological targets. The flexibility or rigidity of the molecule, as well as the preferred spatial arrangement of its functional groups, dictates how well it can fit into a receptor's binding site.
Conformational analysis, often performed using computational modeling and techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, helps to determine the low-energy conformations of these molecules. The isochroman ring itself can adopt different conformations, such as a half-chair or a boat, which will influence the orientation of the substituent at the 3-position.
The correlation between the preferred conformation and biological activity is a key aspect of SAR studies. A molecule that can readily adopt the "bioactive conformation" required for binding is more likely to be a potent ligand. Understanding the conformational preferences of this compound derivatives can guide the design of new analogues with improved affinity and selectivity.
Mechanistic Investigations of Isochroman 3 Ylmethanamine Bioactivity
Molecular Target Identification and Validation
There is no available data identifying or validating the molecular targets of Isochroman-3-ylmethanamine.
Ligand-Receptor Interaction Studies
No studies on the ligand-receptor interactions of this compound have been published.
Binding affinity and selectivity profiles for this compound are not available in the current scientific literature.
There are no allosteric modulation studies specifically involving this compound.
Cellular Signaling Pathway Analysis
The effects of this compound on any cellular signaling pathways have not been documented.
In Vitro and Ex Vivo Pharmacological Characterization
No in vitro or ex vivo pharmacological characterization data for this compound has been found.
Enzyme Kinetics and Inhibition Studies
There is no information regarding the enzyme kinetics or potential inhibitory effects of this compound.
Advanced Spectroscopic and Analytical Characterization Methodologies for Isochroman 3 Ylmethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of Isochroman-3-ylmethanamine. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. koreascience.kr
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete assignment of proton (¹H) and carbon (¹³C) signals and to establish the compound's stereochemistry.
¹H NMR Spectroscopy : The ¹H NMR spectrum provides initial information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, distinct signals are expected for the aromatic protons, the diastereotopic protons of the two methylene (B1212753) groups in the isochroman (B46142) ring (at C1 and C4), the methine proton at C3, and the protons of the aminomethyl group. The integration of these signals corresponds to the number of protons in each environment.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show signals for the aromatic carbons, the aliphatic carbons of the isochroman ring (C1, C3, C4), and the aminomethyl carbon.
2D NMR Techniques :
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). youtube.comsdsu.edu For this compound, COSY would show correlations between the C1 protons and the aromatic protons, the C4 protons and the C3 proton, and the C3 proton and the aminomethyl protons, helping to trace the connectivity within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comsdsu.edu This is a crucial step for definitively assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.edu It is particularly useful for identifying quaternary carbons (which are not visible in HSQC) and for piecing together different fragments of the molecule. For instance, HMBC can show correlations from the C1 protons to the quaternary aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the relative stereochemistry, such as the cis or trans configuration at the C3 position of the isochroman ring, by observing spatial correlations between the C3 proton and the C4 protons.
¹⁵N and ¹⁹F NMR : While less common, ¹⁵N NMR could provide information about the electronic environment of the nitrogen atom in the amine group. If the molecule were derivatized with a fluorine-containing reagent, ¹⁹F NMR would be a highly sensitive probe for analysis. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are hypothetical values based on typical chemical shifts for the isochroman scaffold and related structures. Actual experimental values may vary.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D Correlations (COSY, HSQC, HMBC) |
| 1 | ~4.7 (d), ~4.8 (d) | ~68.0 | COSY: H-aromatic; HSQC: C-1; HMBC: C-3, C-4a, C-8a |
| 3 | ~3.8 (m) | ~75.0 | COSY: H-4, H-1'; HSQC: C-3; HMBC: C-1, C-4, C-1' |
| 4 | ~2.8 (dd), ~3.0 (dd) | ~30.0 | COSY: H-3; HSQC: C-4; HMBC: C-3, C-5, C-4a |
| 5-8 | ~7.0-7.3 (m) | ~125.0-135.0 | COSY: H-aromatic; HSQC: C-5 to C-8; HMBC: C-1, C-4, C-4a, C-8a |
| 1' (CH₂) | ~2.9 (m) | ~45.0 | COSY: H-3; HSQC: C-1'; HMBC: C-3 |
| NH₂ | ~1.5 (br s) | - | - |
Reaction Monitoring : NMR can be used as an in situ technique to monitor the progress of the synthesis of this compound. nih.govnih.gov By tracking the disappearance of signals from starting materials and the appearance of signals corresponding to the product over time, reaction kinetics can be studied and endpoints can be determined without the need for sample workup. researchgate.net This provides valuable data for reaction optimization. nih.gov
Purity Assessment (qNMR) : Quantitative NMR (qNMR) is a powerful method for determining the absolute purity of a sample. rssl.comacanthusresearch.com By adding a certified internal standard of known concentration to a precisely weighed sample of this compound, the purity can be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the standard. ox.ac.ukemerypharma.com This method is highly accurate, requires no analyte-specific reference standard, and can quantify impurities that may not be detectable by other methods like HPLC, provided they have a signal in the NMR spectrum. acanthusresearch.comacs.org
Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the elemental formula of this compound (C₁₀H₁₃NO) by distinguishing its exact mass from other compounds with the same nominal mass but different atomic compositions. This is a critical step in confirming the identity of a newly synthesized compound.
Table 2: HRMS Data for this compound
| Ion Formula | Ion Type | Calculated Exact Mass | Measured Exact Mass |
| C₁₀H₁₄NO⁺ | [M+H]⁺ | 164.1070 | (Example: 164.1072) |
| C₁₀H₁₃NNaO⁺ | [M+Na]⁺ | 186.0889 | (Example: 186.0891) |
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (precursor ion), fragmenting it, and then analyzing the resulting fragment ions (product ions). wikipedia.orgnationalmaglab.orgnih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms. wikipedia.org
For this compound, key fragmentation pathways would likely include:
Loss of NH₃ : Cleavage of the C-C bond adjacent to the amine can lead to the loss of ammonia (B1221849) (17 Da).
Ring Opening : Fragmentation of the isochroman ring can occur, often initiated by cleavage of the benzylic ether bond.
Formation of a Tropylium (B1234903) Ion : A common fragmentation pathway for benzyl-containing structures can lead to the formation of a stable tropylium ion (m/z 91).
Cleavage at the C3-CH₂NH₂ bond : This would result in a fragment corresponding to the isochroman ring structure.
Analysis of these fragments helps to verify the presence of the isochroman core and the aminomethyl substituent at the C3 position.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for separating this compound from reaction byproducts and for assessing its chemical and enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for purity assessment. A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, can effectively separate the target compound from impurities. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Chiral Chromatography : Since this compound is a chiral molecule, separating its enantiomers is critical, especially for pharmaceutical applications where enantiomers can have different biological activities. sigmaaldrich.comunife.it This is achieved using a chiral stationary phase (CSP) in either HPLC or Supercritical Fluid Chromatography (SFC). wikipedia.orgyoutube.com The CSP interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. wvu.edu Common CSPs are based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209). wikipedia.org
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS can also be used for purity analysis, particularly for identifying volatile or semi-volatile impurities. nih.govresearchgate.net The sample is vaporized and separated on a GC column before being detected by a mass spectrometer. The retention time provides separation information, while the mass spectrum of each peak allows for the identification of the compound and any co-eluting impurities. nih.gov
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Preparative Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the quantitative determination and the purification of this compound. For quantitative analysis, reversed-phase HPLC (RP-HPLC) is typically employed, which separates compounds based on their hydrophobicity. A C18 (octadecylsilyl) stationary phase is commonly used, offering excellent retention and resolution for amine-containing compounds. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile or methanol. semanticscholar.orgmdpi.com The addition of an acid modifier like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape and resolution by protonating the primary amine, thereby reducing tailing effects. Detection is typically achieved using a UV detector set at a wavelength where the aromatic ring of the isochroman moiety absorbs, often around 220-270 nm. semanticscholar.orgwjpsronline.com
Preparative HPLC operates on the same principles as analytical HPLC but is scaled up to isolate and purify larger quantities of the target compound. teledynelabs.comwarwick.ac.uk This is crucial for obtaining pure samples for further structural elucidation or other studies. lcms.cz The goal is to maximize throughput while maintaining sufficient resolution to separate the desired product from impurities. warwick.ac.uk This involves using larger columns, higher flow rates, and injecting more concentrated sample solutions. lcms.cz Method development often begins at the analytical scale to optimize separation conditions before scaling up. sigmaaldrich.com
| Parameter | Analytical HPLC Condition | Preparative HPLC Condition |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% to 95% B over 15 min | Isocratic or shallow gradient optimized for target |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 500 - 2000 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. However, due to the primary amine functional group and relatively high molecular weight, this compound itself has low volatility and can exhibit poor chromatographic behavior (e.g., peak tailing) on standard GC columns. To overcome this, pre-column derivatization is necessary. This process converts the primary amine into a less polar, more volatile derivative that is more amenable to GC analysis.
Common derivatization reagents for primary amines include acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), or silylating agents, like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction with TFAA, for example, converts the -NH2 group into a trifluoroacetamide (B147638) (-NHCOCF3) group, which is significantly more volatile and less prone to adsorption on the column. These derivatives can then be analyzed effectively, often using a mass spectrometer (GC-MS) as the detector to provide both retention time data and mass spectral information for structural confirmation.
| Derivatizing Agent | Resulting Derivative Functional Group | Properties of Derivative |
| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetamide | Highly volatile, good thermal stability |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-trimethylsilyl amine | Increased volatility, suitable for GC-MS |
| Pentafluorobenzoyl Chloride | Pentafluorobenzamide | Electrophoric, suitable for Electron Capture Detection (ECD) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions, such as the synthesis of this compound. chemistryhall.com A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. chemistryhall.com The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of a nonpolar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate). rsc.org
To effectively monitor a reaction, three lanes are typically spotted on the TLC plate: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. rochester.edu As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity while a new spot, corresponding to the product, appears. The product, this compound, being more polar than many of its precursors, will typically have a lower retention factor (Rf value). Visualization can be achieved under UV light (254 nm) due to the aromatic ring. Additionally, specific staining agents can be used; for instance, a ninhydrin (B49086) solution will react with the primary amine of the product to produce a distinct purple color, confirming its formation. itwreagents.com
Chiral Chromatography for Enantiomeric Excess Determination
This compound contains a stereocenter at the C3 position of the isochroman ring, meaning it exists as a pair of enantiomers. Chiral chromatography, particularly chiral HPLC, is the most widely used method for separating these enantiomers and determining the enantiomeric excess (% ee) of a sample. csfarmacie.cz This technique relies on the use of a Chiral Stationary Phase (CSP). chromatographyonline.com
CSPs create a chiral environment where the two enantiomers can form transient, diastereomeric complexes with the chiral selector of the stationary phase. These complexes have different energies of interaction, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support, are highly effective for a wide range of chiral compounds, including amines. mdpi.com The mobile phase is typically a mixture of alkanes (like hexane or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol). csfarmacie.cz The relative peak areas of the two separated enantiomers are used to calculate the enantiomeric excess.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
For a chiral molecule like this compound, X-ray crystallography is the gold standard for determining its absolute configuration (i.e., assigning the R or S descriptor to the stereocenter). nih.govwikipedia.org This is achieved through the analysis of anomalous dispersion effects, which requires high-quality diffraction data. researchgate.net The refinement of the crystal structure yields a Flack parameter, which is a critical value for confirming the correct enantiomer has been modeled. A Flack parameter close to zero indicates that the assigned absolute configuration is correct. researchgate.net This technique provides the ultimate proof of the molecule's stereochemistry. ysu.am
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and electronic characteristics of a molecule. libretexts.org
Infrared (IR) Spectroscopy probes the vibrational transitions of molecules. ponder.ing The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The primary amine (-NH2) group is identified by a pair of medium-intensity stretching bands in the 3400-3250 cm⁻¹ region. C-H stretching vibrations from the aromatic ring appear above 3000 cm⁻¹, while those from the aliphatic portions of the molecule appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations result in peaks in the 1600-1450 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the ether linkage within the isochroman ring is also expected, typically in the 1250-1050 cm⁻¹ range. libretexts.org
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| Primary Amine (R-NH₂) | N-H Stretch | 3400-3250 (two bands) |
| Aromatic C-H | C-H Stretch | 3100-3000 |
| Aliphatic C-H | C-H Stretch | 3000-2850 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Ether (C-O-C) | C-O Stretch | 1250-1050 |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated π-systems. technologynetworks.compressbooks.pub The primary chromophore in this compound is the benzene (B151609) ring fused to the dihydropyran ring. Aromatic systems exhibit characteristic absorption bands in the UV region. Typically, a benzene ring shows a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. msu.edu The UV-Vis spectrum of this compound would be expected to show absorptions in these regions, confirming the presence of the aromatic system. longdom.org
| Chromophore | Transition Type | Approximate λₘₐₓ (nm) |
| Benzene Ring | π → π* (E2-band) | ~210 nm |
| Benzene Ring | π → π* (B-band) | ~265 nm |
Computational Chemistry and Theoretical Studies on Isochroman 3 Ylmethanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of Isochroman-3-ylmethanamine. These methods provide a detailed picture of the electron distribution and energy landscape of the molecule.
Density Functional Theory (DFT) Studies for Ground State Properties and Reaction Mechanisms
Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of molecules like this compound. By approximating the electron density, DFT allows for the accurate calculation of various molecular properties.
Detailed DFT studies would typically involve geometry optimization to find the most stable conformation of the molecule. From this optimized structure, a wealth of information can be derived. For instance, the calculation of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
Furthermore, DFT can be used to generate an electrostatic potential map, which illustrates the charge distribution across the molecule. In this compound, the nitrogen atom of the aminomethyl group is expected to be a region of high negative potential, indicating its role as a primary site for electrophilic attack or hydrogen bonding.
Reaction mechanism studies using DFT can elucidate the pathways of potential chemical transformations. For example, the N-acetylation of this compound can be modeled to determine the transition state structures and activation energies, providing a deeper understanding of the reaction kinetics.
Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-31G)* (Note: The following data is illustrative and based on typical results from DFT calculations for similar molecules, as specific published data for this compound is not available.)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.1 D |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential of this compound as a biologically active compound, molecular docking and dynamics simulations are essential computational tools. These methods predict how the molecule might interact with a biological target, such as a protein receptor or enzyme.
Prediction of Binding Modes and Affinities
Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity and predict the most likely binding pose.
For example, if targeting a specific G-protein coupled receptor, docking studies could reveal key interactions, such as hydrogen bonds between the amine group of the ligand and amino acid residues like aspartate or serine in the receptor's binding pocket. The isochroman (B46142) core might engage in hydrophobic or pi-stacking interactions with aromatic residues like phenylalanine or tyrosine.
Conformational Changes Upon Binding
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex and to observe any conformational changes that occur upon binding. MD simulations model the movement of atoms over time, providing a dynamic view of the interaction.
These simulations can reveal whether the initial binding pose is stable and how the ligand and protein adapt to each other. For instance, the binding of this compound might induce a conformational change in a flexible loop region of the target protein, which could be crucial for its biological function.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology
QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogs.
The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., size, shape, lipophilicity, electronic properties). These descriptors are then used to build a statistical model that correlates them with the observed biological activity.
A hypothetical QSAR study on a series of isochroman derivatives might reveal that activity is positively correlated with the lipophilicity (logP) and negatively correlated with the size of the substituent on the amine group. Such a model would be invaluable for guiding the design of more potent analogs of this compound.
Retrosynthetic Analysis and Reaction Pathway Prediction Using Computational Tools
Computational chemistry has emerged as a powerful asset in modern organic synthesis, offering predictive insights that can streamline the development of synthetic routes. For a target molecule like this compound, these tools can be instrumental in devising efficient and novel synthetic strategies. This is achieved through two primary applications: retrosynthetic analysis, which deconstructs the molecule into simpler, commercially available precursors, and reaction pathway prediction, which models the feasibility and outcomes of the proposed chemical transformations.
Retrosynthetic Analysis with Computational Software
Retrosynthetic analysis is a problem-solving technique that begins with the target molecule and works backward through a series of logical disconnections to identify potential starting materials. Modern computational tools have automated this process, leveraging vast databases of chemical reactions and advanced algorithms to propose synthetic pathways.
Several software platforms are available for computer-assisted organic synthesis (CAOS). wikipedia.org Programs like SYNTHIA™ (formerly Chematica), ASKCOS, and AiZynthFinder utilize different approaches to generate retrosynthetic routes. wikipedia.orgsynthiaonline.comsigmaaldrich.comsigmaaldrich.com These can be broadly categorized into:
Knowledge-Based/Expert Systems: These platforms, like SYNTHIA™, rely on a comprehensive set of expert-coded rules derived from known chemical transformations. sigmaaldrich.comsigmaaldrich.com They can analyze a target molecule and suggest disconnections based on reliable and well-established reactions, helping to design robust and high-yielding pathways. sigmaaldrich.comsigmaaldrich.com
Machine Learning/AI-Based Systems: These tools employ machine learning algorithms trained on massive datasets of published reactions. They can identify novel or less obvious synthetic connections, potentially leading to more innovative routes. wikipedia.org
For this compound, a computational retrosynthesis program would likely identify the primary C-N and C-C bonds around the chiral center at position 3 as key disconnection points. A plausible retrosynthetic route suggested by such software is outlined below:
Figure 1: Plausible Retrosynthetic Disconnection for this compound
This proposed pathway simplifies the target molecule into a substituted β-phenylethanol and a two-carbon aldehyde equivalent, which are generally more accessible starting materials. The software can evaluate thousands of potential pathways, scoring them based on criteria such as the cost of starting materials, step count, and predicted reaction yields.
Reaction Pathway Prediction and Mechanistic Insights
Once a retrosynthetic route is proposed, computational tools can be used to predict the viability of each step and explore the detailed reaction mechanism. Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are invaluable for this purpose. nih.govnih.gov DFT calculations can provide quantitative data on the thermodynamics and kinetics of a reaction, helping chemists to anticipate potential challenges and optimize conditions. youtube.commdpi.com
A critical step in the proposed synthesis of this compound is the formation of the isochroman ring. An oxa-Pictet-Spengler reaction, which involves the acid-catalyzed cyclization of a β-arylethanol with an aldehyde or ketone, represents a direct method for constructing this heterocyclic core. nih.govresearchgate.net
Computational modeling of this key step would involve:
Transition State Searching: Identifying the geometry and energy of the transition state for the ring-closing step. The activation energy (ΔG‡) derived from this calculation is a direct indicator of the reaction's kinetic feasibility.
Thermodynamic Analysis: Calculating the change in Gibbs free energy (ΔG) for the reaction to determine if the formation of the isochroman product is favorable.
Side Reaction Prediction: Investigating alternative reaction pathways, such as dehydration or competing cyclization reactions, to predict potential impurities and optimize for selectivity.
The data generated from these calculations can be compiled to compare different reaction conditions or catalysts, guiding experimental work.
| Computational Parameter | Description | Significance for Synthesis Planning |
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to proceed. | A lower activation energy suggests a faster reaction rate. This can be used to compare the efficacy of different catalysts or reaction conditions. |
| Reaction Energy (ΔG) | The overall free energy change from reactants to products. | A negative value indicates that the reaction is thermodynamically favorable and likely to proceed to completion. |
| Bond Dissociation Enthalpy (BDE) | The energy required to break a specific bond homolytically. | Useful for predicting the reactivity of certain bonds and the likelihood of radical-mediated side reactions. nih.gov |
| Solvent Effects | Modeling the reaction in different solvent environments (e.g., using implicit or explicit solvent models). | Helps in selecting an appropriate solvent to maximize reaction rate and selectivity. |
| Regio- and Stereoselectivity | Calculating the energies of different possible product isomers. | Predicts the most likely stereochemical and regiochemical outcome of the reaction, which is crucial for complex molecule synthesis. |
This table is interactive. Click on the headers to learn more about each parameter.
By applying these computational methods, chemists can refine a proposed synthetic route before entering the laboratory. For this compound, DFT calculations could confirm the favorability of the oxa-Pictet-Spengler cyclization and provide insights into controlling the stereochemistry at the C3 position, ultimately accelerating the discovery and development process.
Future Directions and Emerging Research Opportunities for Isochroman 3 Ylmethanamine
Development of Novel Therapeutic Agents Targeting Specific Disease Pathways
The isochroman (B46142) framework is a recognized pharmacophore, and its derivatives have been investigated for various therapeutic applications. Notably, certain isochroman-based molecules have been explored as dopamine D1 receptor analogues, suggesting a potential role in treating neurological and psychiatric disorders. Research into novel 1,3-disubstituted-5,10-dihydro-5,10-dioxo-1H-benzo[g]isochromene-3-carboxamides has also identified them as potent antitumor agents researchgate.net.
Future research on Isochroman-3-ylmethanamine is poised to build on this foundation. The focus will be on designing and synthesizing derivatives that can selectively target specific biological pathways implicated in disease. Key areas of interest include:
Neurodegenerative Diseases: Given the structural similarities of some isochroman derivatives to known neuroactive compounds, there is significant potential in developing agents for diseases such as Parkinson's or Alzheimer's. The primary amine in this compound provides a key functional group for modification to optimize binding to specific neural receptors or enzymes.
Oncology: Following the precedent of other isochroman-based compounds, developing derivatives of this compound as anti-cancer agents is a viable research avenue researchgate.net. Modifications could be aimed at enhancing cytotoxicity towards tumor cells or inhibiting specific pathways involved in cancer progression.
Exploration of New Synthetic Methodologies and Sustainable Chemistry Approaches
The synthesis of the isochroman scaffold is a well-established area of organic chemistry. One of the most direct methods is the oxa-Pictet–Spengler reaction. Recent advancements have expanded the scope of this reaction by using epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP), which allows for a more rapid and versatile construction of the isochroman motif at room temperature appchemical.com. Other traditional methods include the oxidation of isochromans to produce derivatives nih.gov.
The future of synthesizing this compound and its analogues lies in the adoption of sustainable and green chemistry principles to minimize environmental impact and improve efficiency researchgate.netresearchgate.net. This involves a shift from conventional methods that may use hazardous reagents and solvents towards more environmentally benign alternatives.
| Aspect of Synthesis | Conventional Approach | Green Chemistry Approach | Potential Benefit |
|---|---|---|---|
| Solvents | Use of chlorinated solvents (e.g., dichloromethane). | Employing benign solvents like water, ethanol, or supercritical CO2; exploring solvent-free reactions researchgate.net. | Reduced toxicity and environmental pollution. |
| Catalysis | Stoichiometric amounts of Lewis acids or hazardous reagents. | Use of biocatalysts (enzymes) or recyclable heterogeneous catalysts nih.gov. | Higher selectivity, milder reaction conditions, and reduced metallic waste. |
| Energy | Conventional heating requiring significant energy input. | Microwave-assisted synthesis or flow chemistry for rapid and efficient heating researchgate.net. | Reduced energy consumption and faster reaction times. |
| Atom Economy | Multi-step syntheses with protecting groups, leading to significant waste. | Designing synthetic routes with fewer steps and higher atom economy, such as cascade reactions nih.gov. | Maximized incorporation of starting materials into the final product, minimizing waste. |
Application in Radiopharmaceutical Chemistry (e.g., PET Ligands for Neuroimaging)
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantitative measurement of biological processes. A critical component of PET is the use of radioligands—biologically active molecules labeled with a positron-emitting radionuclide. For neuroimaging, these ligands must meet a stringent set of criteria to be effective chemimpex.com.
The structure of this compound makes it an attractive scaffold for the development of novel PET ligands for the central nervous system (CNS). The core structure can be modified to achieve high affinity and selectivity for a specific brain target, such as a receptor or transporter, while the amine group provides a convenient site for radiolabeling.
Key steps in this research direction would involve:
Radiolabeling: The synthesis of this compound derivatives suitable for labeling with common PET isotopes like Carbon-11 (¹¹C, t½ ≈ 20 min) or Fluorine-18 (¹⁸F, t½ ≈ 110 min). This typically involves introducing a precursor group for a late-stage radiolabeling reaction chemimpex.com.
In Vitro Evaluation: Testing the affinity and selectivity of the non-radioactive ("cold") compound for its intended target using binding assays.
In Vivo Evaluation: Assessing the brain permeability, metabolic stability, and specific-to-nonspecific binding ratio of the radiolabeled compound in animal models chemimpex.com.
| Property | Ideal Characteristic for a CNS PET Ligand | Relevance to this compound |
|---|---|---|
| Brain Penetration | Must cross the blood-brain barrier (BBB) effectively. | The lipophilicity of the isochroman scaffold can be tuned through chemical modification to optimize BBB passage. |
| Target Affinity & Selectivity | High affinity (nanomolar or sub-nanomolar) and high selectivity for the target over other sites. | Derivatization of the core structure can be guided by molecular modeling to achieve desired binding properties. |
| Low Nonspecific Binding | Minimal binding to off-target sites, especially in white matter, to ensure a high signal-to-noise ratio chemimpex.com. | Structural modifications are crucial to minimize stickiness to lipids and other proteins. |
| Metabolism | Should not form brain-penetrant radioactive metabolites that would confound the PET signal chemimpex.com. | Metabolic stability would be assessed in preclinical models to ensure the signal comes from the parent compound. |
| Radiolabeling Amenability | Structure must allow for rapid and high-yield incorporation of a radionuclide chemimpex.com. | The amine or other introduced functional groups can serve as handles for radiolabeling. |
Advanced Materials Science and Chemoresponsive Systems
Beyond pharmaceuticals, the unique chemical structure of the isochroman scaffold lends itself to applications in materials science. Its stability and defined stereochemistry make it a valuable building block for creating complex molecular architectures. Research indicates that isochroman can be used in the formulation of advanced polymers and coatings, where its structural properties may enhance durability and performance chemimpex.com.
Future research could explore the incorporation of this compound into:
Smart Polymers: The amine functionality could act as a pH-responsive switch. Polymers incorporating this moiety could change their conformation, solubility, or other properties in response to changes in environmental pH. Such materials could have applications in drug delivery systems or as sensors nih.gov.
Chemoresponsive Systems: These are materials designed to produce a detectable signal in response to a specific chemical stimulus nih.gov. By functionalizing the isochroman scaffold with specific recognition units, it may be possible to create novel liquid crystal or polymer-based sensors for detecting target analytes.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The process of discovering and developing new drugs is being revolutionized by artificial intelligence (AI) and machine learning (ML) nih.govmdpi.comevotec.com. These computational tools can analyze vast datasets to predict molecular properties, identify novel drug candidates, and accelerate the design-make-test-analyze cycle. For a compound like this compound, AI and ML offer powerful avenues for future exploration.
The integration of AI can be applied across the entire discovery pipeline:
Target Identification: ML algorithms can analyze biological data to identify and validate novel protein targets for which isochroman-based ligands could be designed mdpi.com.
Virtual Screening and Lead Optimization: Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict the biological activity of virtual libraries of this compound derivatives, allowing researchers to prioritize the synthesis of the most promising compounds.
Predictive Modeling: Deep learning models, such as AlphaFold, can predict the three-dimensional structure of how a ligand binds to its target protein with high accuracy. This structural insight is crucial for rational drug design and optimizing molecular interactions.
Generative Chemistry: AI models can be trained to design entirely new molecules from scratch. By providing the isochroman scaffold as a starting point, generative algorithms could propose novel derivatives with optimized properties for potency, selectivity, and pharmacokinetics.
| Drug Discovery Stage | AI/ML Application | Potential Impact on this compound Research |
|---|---|---|
| Hit Identification | High-throughput virtual screening of compound libraries against a protein target. | Rapidly identify initial isochroman-based hits with desired activity. |
| Lead Optimization | Predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Design derivatives with improved drug-like properties and fewer off-target effects. |
| Binding Mode Prediction | Using models like AlphaFold 3 to predict protein-ligand interactions. | Provide a precise understanding of how the compound binds, guiding further chemical modifications. |
| De Novo Design | Generative models create novel molecular structures. | Explore a vast chemical space to invent new isochroman derivatives that chemists may not have conceived. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
